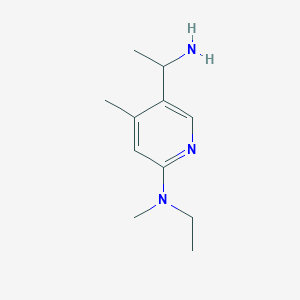
5-(1-Aminoethyl)-N-ethyl-N,4-dimethylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Aminoethyl)-N-ethyl-N,4-dimethylpyridin-2-amine is a chemical compound with a complex structure that includes a pyridine ring substituted with an aminoethyl group, an ethyl group, and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)-N-ethyl-N,4-dimethylpyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability .
化学反応の分析
Types of Reactions
5-(1-Aminoethyl)-N-ethyl-N,4-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced amines
Substitution: Substituted amines and amides
科学的研究の応用
5-(1-Aminoethyl)-N-ethyl-N,4-dimethylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
作用機序
The mechanism of action of 5-(1-Aminoethyl)-N-ethyl-N,4-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
類似化合物との比較
Similar Compounds
- 4-(1-Aminoethyl)phenol
- 1-Aminoethyl-3-methylimidazolium bromide
- Rimantadine
Uniqueness
5-(1-Aminoethyl)-N-ethyl-N,4-dimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
特性
分子式 |
C11H19N3 |
|---|---|
分子量 |
193.29 g/mol |
IUPAC名 |
5-(1-aminoethyl)-N-ethyl-N,4-dimethylpyridin-2-amine |
InChI |
InChI=1S/C11H19N3/c1-5-14(4)11-6-8(2)10(7-13-11)9(3)12/h6-7,9H,5,12H2,1-4H3 |
InChIキー |
OENNSJPUTCSQHF-UHFFFAOYSA-N |
正規SMILES |
CCN(C)C1=NC=C(C(=C1)C)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















